Pontamine Brown D3G

Description

Pontamine Brown D3G (Direct Brown 1; CAS 3811-71-0) is a direct azo dye widely used in industrial applications, including textile dyeing (cotton, viscose, denim), paper coloring, and wood staining. It is characterized by its reddish-brown hue and is frequently exported to regions such as Central Asia, Africa, and South America . As a member of the direct dye class, it binds to substrates without requiring mordants, making it cost-effective for large-scale manufacturing.

Properties

CAS No. |

6492-56-4 |

|---|---|

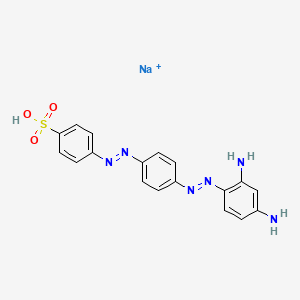

Molecular Formula |

C18H16N6NaO3S+ |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

sodium;4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C18H16N6O3S.Na/c19-12-1-10-18(17(20)11-12)24-23-14-4-2-13(3-5-14)21-22-15-6-8-16(9-7-15)28(25,26)27;/h1-11H,19-20H2,(H,25,26,27);/q;+1 |

InChI Key |

UELTZRDWIWVJSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C(C=C3)N)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pontamine Brown D3G typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or neutral pH and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent dye quality. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form.

Chemical Reactions Analysis

Types of Reactions: Pontamine Brown D3G can undergo various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the dye into simpler aromatic amines.

Substitution: The aromatic rings in this compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions typically require catalysts or specific reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the original dye.

Reduction: Aromatic amines and other simpler compounds.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Pontamine Brown D3G has several applications in scientific research:

Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques to visualize biological tissues and cells.

Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.

Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

Mechanism of Action

The mechanism by which Pontamine Brown D3G exerts its effects involves the interaction of its aromatic rings and azo groups with the substrate. The dye molecules form strong bonds with the fibers, resulting in a stable coloration. The molecular targets include the hydroxyl and amino groups present in the fibers, which interact with the dye through hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pontamine Brown D3G belongs to the broader category of direct dyes, which includes structurally related azo compounds like Direct Red RN, Direct Deep Brown MM, and Direct Yellow MD. These dyes share common applications but differ in chromophoric groups, solubility, and colorfastness. Below is a comparative analysis based on available data:

Structural and Functional Differences

- This compound : Contains azo (-N=N-) groups, sulfonic acid substituents for solubility, and a conjugated aromatic system contributing to its brown shade. Ideal for cellulose-based materials .

- Direct Red RN: Likely features a similar azo backbone but with substituted nitro or amino groups, yielding a red hue. Used in textiles and paper.

- Direct Deep Brown MM : A darker brown variant with enhanced wash-fastness, possibly due to additional polar groups.

Performance Metrics

While quantitative data on lightfastness or wash resistance are absent in the provided evidence, industry practices suggest that this compound offers moderate fastness compared to modern reactive dyes. Its affordability and ease of application make it preferable in cost-sensitive markets .

Research Findings and Limitations

Contextual Challenges in Literature

- Nomenclature Confusion: The abbreviation "D3G" is shared with Delphinidin-3-O-β-glucoside, an anthocyanin studied for anti-obesity and anti-aging effects in C. elegans and 3T3-L1 cells . This highlights the need for precise terminology in scientific discourse.

- Most research focuses on its anthocyanin namesake or analytical methodologies .

Industrial vs. Biomedical Relevance

- This compound : Valued for dyeing efficiency but lacks documented health-related studies.

- Delphinidin-3-O-β-glucoside (D3G) : Exhibits antioxidative and AMPK-activating properties, improving lifespan in C. elegans under oxidative stress . These divergent roles underscore the importance of distinguishing between homonymous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.